molecular formula C28H34N4O B12710745 Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)- CAS No. 130889-42-8

Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)-

Cat. No.: B12710745
CAS No.: 130889-42-8
M. Wt: 442.6 g/mol
InChI Key: PEVFOALRTQWMJV-UHFFFAOYSA-N
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Description

Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)- is a useful research compound. Its molecular formula is C28H34N4O and its molecular weight is 442.6 g/mol. The purity is usually 95%.
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Biological Activity

Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), specifically 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)-, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a co-potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) mutants. This article aims to synthesize current research findings on the biological activity of this compound, with a focus on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a piperidine ring and a pyridoindole framework. The presence of multiple functional groups contributes to its diverse reactivity and biological activity. The general formula can be represented as follows:

C22H28N4O2\text{C}_{22}\text{H}_{28}\text{N}_4\text{O}_2

CFTR Potentiation

Research indicates that spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) acts as a co-potentiator for CFTR mutants. It enhances the activity of existing CFTR potentiators like VX-770 (ivacaftor), which is crucial for restoring chloride channel function in defective CFTR proteins. This mechanism is particularly significant for patients with cystic fibrosis who have specific CFTR mutations.

The potentiation occurs through direct interaction with CFTR proteins at specific binding sites, leading to improved channel activity. Studies have shown that certain analogs of this compound exhibit improved efficacy in activating CFTR mutants compared to earlier compounds.

Analog Substituents Potency (EC50)
Original CompoundNone~10 µM
Analog 2i6'-methoxyindole, 2,4,5-trifluorobenzyl~600 nM

This table illustrates the structure-activity relationship (SAR) where modifications lead to enhanced potency against specific CFTR mutations .

Antimicrobial Activity

In addition to its role in cystic fibrosis treatment, some derivatives of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) have demonstrated antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) typically involves multi-step synthetic routes that yield high-efficiency products. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .

Key Synthesis Methods

  • Pictet–Spengler Reaction : A classical method used to form the spirocyclic structure.
  • Two-Step Reaction Protocols : Efficiently generate various analogs for SAR studies.

Clinical Implications

Recent studies have focused on the clinical implications of using spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) as a therapeutic agent for cystic fibrosis. In vitro studies demonstrate significant improvements in chloride ion transport across cell membranes expressing mutant CFTR .

Comparative Analysis with Other Compounds

The biological activity of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) can be compared with other known CFTR potentiators:

Compound Mechanism Efficacy
VX-770Direct potentiationHigh
Spiro CompoundCo-potentiation with VX-770Enhanced

This comparative analysis highlights the potential synergistic effects when used alongside established treatments.

Properties

CAS No.

130889-42-8

Molecular Formula

C28H34N4O

Molecular Weight

442.6 g/mol

IUPAC Name

1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-pyrrolidin-1-ylethanol

InChI

InChI=1S/C28H34N4O/c1-27(33,31-16-7-8-17-31)32-18-13-24-23-11-5-6-12-25(23)29-26(24)28(32)14-19-30(20-15-28)21-22-9-3-2-4-10-22/h2-6,9-13,18,29,33H,7-8,14-17,19-21H2,1H3

InChI Key

PEVFOALRTQWMJV-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCC1)(N2C=CC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36)O

Origin of Product

United States

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